molecular formula C9H10F3NO2 B12094247 (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

Cat. No.: B12094247
M. Wt: 221.18 g/mol
InChI Key: ZWWLHDJVEDSDGM-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-(trifluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-(4-(trifluoromethoxy)phenyl)acetaldehyde.

    Reduction: Formation of 2-(4-(trifluoromethoxy)phenyl)ethylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the trifluoromethoxy group enhances lipophilicity and membrane permeability. This allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(4-methoxyphenyl)ethanol
  • ®-2-Amino-2-(4-fluorophenyl)ethanol
  • ®-2-Amino-2-(4-chlorophenyl)ethanol

Uniqueness

®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and enhances its ability to cross biological membranes compared to its analogs with different substituents.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1

InChI Key

ZWWLHDJVEDSDGM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)(F)F

Origin of Product

United States

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